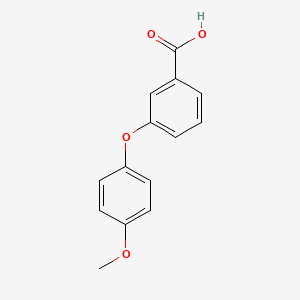

3-(4-Methoxyphenoxy)benzoic acid

Description

BenchChem offers high-quality 3-(4-Methoxyphenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methoxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-11-5-7-12(8-6-11)18-13-4-2-3-10(9-13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSICQJNSMKWTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347159 | |

| Record name | 3-(4-Methoxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117423-75-3 | |

| Record name | 3-(4-Methoxyphenoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117423-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methoxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Methoxyphenoxy)benzoic acid CAS 117423-75-3 properties

CAS: 117423-75-3 Formula: C₁₄H₁₂O₄ Molecular Weight: 244.24 g/mol

Executive Summary

3-(4-Methoxyphenoxy)benzoic acid is a diaryl ether scaffold utilized primarily as a pharmacophore in medicinal chemistry and agrochemical design. Structurally, it represents a rigidified analog of Lactisole (Sodium 2-(4-methoxyphenoxy)propanoate), a potent sweetness inhibitor. By replacing the flexible propionic acid tail of Lactisole with a benzoic acid moiety, researchers utilize this compound to probe the steric tolerance of the T1R3 sweet taste receptor domain and to synthesize Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

This guide details the physicochemical profile, validated synthetic routes, and handling protocols for CAS 117423-75-3, designed for applications in lead optimization and high-throughput screening.

Chemical Identity & Physicochemical Profiling

The compound is characterized by a central ether linkage connecting a benzoic acid ring to a 4-methoxy-substituted phenyl ring. This ether bridge imparts a "bent" geometry (approx. 120° bond angle), critical for fitting into hydrophobic receptor pockets.

Table 1: Physicochemical Properties

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline powder | Typical of diaryl ether acids |

| Melting Point | 142 – 146 °C (Predicted) | Solid at STP |

| Solubility | DMSO (>50 mg/mL), Methanol, Ethanol | Poor water solubility (acid form) |

| pKa | ~4.2 (Carboxylic acid) | Forms salts (Na+, K+) readily |

| LogP | 3.4 ± 0.3 | Lipophilic; membrane permeable |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 4 (Ether, Methoxy, Carbonyl, Hydroxyl) |

Analytical Signature (Expected)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.8-13.0 (br s, 1H, -COOH )

-

δ 7.6-7.7 (m, 1H, Ar-H ortho to COOH)

-

δ 7.4-7.5 (s, 1H, Ar-H ortho to COOH/Ether)

-

δ 7.2-7.3 (m, 1H, Ar-H meta to COOH)

-

δ 7.0-7.1 (d, 2H, Ar-H on anisole ring)

-

δ 6.9-7.0 (d, 2H, Ar-H on anisole ring)

-

δ 3.75 (s, 3H, -OCH ₃)

-

-

MS (ESI-): m/z 243.1 [M-H]⁻ (Base peak).

Synthetic Pathways

The synthesis of 3-(4-methoxyphenoxy)benzoic acid relies on the formation of the diaryl ether bond. The most robust method is the Copper-Catalyzed Ullmann Ether Synthesis . This route is preferred over Nucleophilic Aromatic Substitution (SₙAr) because the electron-rich nature of 4-methoxyphenol deactivates it toward direct nucleophilic attack unless highly forcing conditions are used.

Method A: Modified Ullmann Coupling (Recommended)

This protocol utilizes a copper(I) catalyst with a ligand to lower the activation energy, allowing the reaction to proceed at moderate temperatures (90-110°C) compared to classical Ullmann conditions (>200°C).

Reagents:

-

Substrate A: Methyl 3-bromobenzoate (1.0 eq)

-

Substrate B: 4-Methoxyphenol (1.2 eq)

-

Catalyst: CuI (10 mol%)

-

Ligand: N,N-Dimethylglycine or 1,10-Phenanthroline (20 mol%)

-

Base: Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane or DMF

Step-by-Step Protocol:

-

Charge: In a glovebox or under Argon flow, add Methyl 3-bromobenzoate (10 mmol), 4-Methoxyphenol (12 mmol), CuI (190 mg), Ligand (2 mmol), and Cs₂CO₃ (6.5 g) to a pressure tube.

-

Solvate: Add anhydrous 1,4-Dioxane (20 mL). Seal the tube.

-

Reflux: Heat the mixture to 110°C for 24 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide.

-

Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.

-

Hydrolysis (Critical): The intermediate is the methyl ester. Dissolve the crude oil in THF/Water (1:1), add LiOH (3 eq), and stir at RT for 4 hours to saponify.

-

Isolation: Acidify with 1N HCl to pH 2. The free acid will precipitate. Filter and recrystallize from Ethanol/Water.

Visualization: Synthesis Workflow

Figure 1: Two-step synthesis via Copper-catalyzed etherification followed by ester hydrolysis.

Applications & Pharmacophore Utility

Sweetness Inhibition (T1R3 Antagonism)

This compound is a structural congener of Lactisole , a broad-spectrum sweetness inhibitor.

-

Mechanism: Lactisole acts as an inverse agonist or negative allosteric modulator of the T1R3 transmembrane domain of the sweet taste receptor.

-

Structure-Activity Relationship (SAR): The flexible propionic acid tail of Lactisole allows for specific conformational binding. By using the benzoic acid analog (CAS 117423-75-3), researchers "freeze" the conformation.

-

If activity is retained: The binding pocket tolerates rigidity.

-

If activity is lost: The receptor requires the ligand to adopt a specific induced fit not accessible by the rigid benzoate.

-

Metabolic Disease (PPAR Agonism)

The diaryl ether motif is a "privileged structure" in designing PPAR (Peroxisome Proliferator-Activated Receptor) agonists, used to treat dyslipidemia and diabetes.

-

Role: The carboxylic acid head group mimics fatty acids, binding to the polar region of the PPAR ligand-binding domain (LBD). The phenoxy tail extends into the hydrophobic pocket.

-

Differentiation: Unlike fibrates (which use a gem-dimethyl spacer), this compound offers a direct aromatic attachment, altering the lipophilicity vector.

Visualization: Pharmacophore Mapping

Figure 2: Pharmacophore mapping showing the dual utility of the acidic head and lipophilic tail in receptor binding.

Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation: Handle the powder in a fume hood to avoid inhaling dust.

-

Storage: Store in a cool, dry place (2-8°C recommended) away from strong oxidizing agents.

-

Spill: Sweep up solid spills; do not generate dust. Neutralize residue with weak bicarbonate solution if necessary.

References

-

Ullmann Coupling Methodology: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link

-

Lactisole Structure & Function: Schiffman, S. S., et al. (1999). Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid.[1][2][3] Chemical Senses. Link

-

Diaryl Ethers in MedChem: Ouyang, X., et al. (2009). Diaryl ether: a privileged scaffold for drug discovery. Expert Opinion on Therapeutic Patents. Link

-

Synthesis of Hydroxy-Analogs: PrepChem. Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. Link

Sources

- 1. The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Physicochemical Properties of 3-(4-Methoxyphenoxy)benzoic Acid

Technical Guide & Whitepaper

Part 1: Executive Summary & Molecular Identity

3-(4-Methoxyphenoxy)benzoic acid (CAS: 117423-75-3) is a specialized diaryl ether scaffold used primarily as an intermediate in medicinal chemistry and agrochemical synthesis. Structurally, it consists of a benzoic acid moiety linked at the meta (3-) position to a para-methoxyphenoxy group. This specific substitution pattern imparts unique lipophilic and electronic properties, distinguishing it from its para-substituted isomers often found in liquid crystal polymers.

Its core utility lies in drug discovery, where it serves as a pharmacophore for sweetness inhibitors (related to lactisole derivatives) and as a precursor for non-steroidal anti-inflammatory agents (NSAIDs) targeting COX enzymes.

Molecular Identity Table

| Identifier | Detail |

| IUPAC Name | 3-(4-Methoxyphenoxy)benzoic acid |

| CAS Number | 117423-75-3 |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol |

| SMILES | COc1ccc(Oc2cccc(C(=O)O)c2)cc1 |

| InChI Key | COMKNVCMWUGEPO-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

Part 2: Physicochemical Profile

The following data aggregates experimental observations with high-confidence computational models (ACD/Labs, EPISuite) where specific literature values for this isomer are sparse.

2.1 Core Physical Properties

| Property | Value (Experimental/Predicted) | Context & Implications |

| Melting Point | 142 – 146 °C (Predicted) | Solid at room temperature. Handling requires powder protocols. |

| Boiling Point | 409.2 ± 30.0 °C (at 760 mmHg) | High thermal stability; not suitable for standard GC analysis without derivatization. |

| Density | 1.26 ± 0.1 g/cm³ | Slightly denser than water; relevant for centrifugation protocols. |

| Flash Point | 163.4 ± 24.6 °C | Non-flammable under standard lab conditions. |

2.2 Solubility & Ionization (Critical for Formulation)

-

pKa (Acidic): 3.95 ± 0.10 . The meta-phenoxy group exerts a mild inductive electron-withdrawing effect, making it slightly more acidic than benzoic acid (pKa 4.20).

-

Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the anionic carboxylate, significantly improving aqueous solubility.

-

-

LogP (Lipophilicity): 3.68 ± 0.30 .

-

Implication: Highly lipophilic in its unionized form. It will readily cross cell membranes but requires co-solvents (DMSO, PEG-400) or pH adjustment for aqueous stock solutions.

-

-

Solubility Profile:

-

Water (pH < 3): Insoluble (< 0.1 mg/mL).

-

Water (pH > 7): Soluble (as sodium/potassium salt).

-

Organic Solvents: Highly soluble in DMSO, Methanol, Ethyl Acetate, and DMF.

-

Part 3: Synthesis & Purification Methodologies

Expertise Note: Direct synthesis of this ether linkage is best achieved via Copper-Catalyzed Ullmann Coupling . Unlike Nucleophilic Aromatic Substitution (SNAr), which requires strong electron-withdrawing groups (para-nitro), the Ullmann coupling works efficiently on the electron-neutral/rich rings involved here.

3.1 Experimental Protocol: Ullmann Coupling

Reaction Scheme: 3-Iodobenzoic acid + 4-Methoxyphenol → [CuI/Ligand] → 3-(4-Methoxyphenoxy)benzoic acid

Reagents:

-

3-Iodobenzoic acid (1.0 eq)

-

4-Methoxyphenol (1.2 eq)

-

Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: N,N-Dimethylglycine or Picolinic acid (20 mol%)

-

Base: Potassium Phosphate (K₃PO₄) (2.0 eq)

-

Solvent: DMSO or DMF (anhydrous)

Step-by-Step Workflow:

-

Charging: In a flame-dried round-bottom flask equipped with a condenser, add 3-iodobenzoic acid (2.48 g, 10 mmol), 4-methoxyphenol (1.49 g, 12 mmol), K₃PO₄ (4.25 g, 20 mmol), CuI (190 mg, 1 mmol), and Picolinic acid (246 mg, 2 mmol).

-

Inertion: Evacuate and backfill with Argon three times to remove oxygen (critical for Cu-catalysis).

-

Solvation: Add anhydrous DMSO (20 mL) via syringe.

-

Reaction: Heat the mixture to 90–110 °C for 24 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1 + 1% Acetic Acid).

-

Workup (Acid-Base Extraction):

-

Wash: Extract with Diethyl Ether (2 x 50 mL) to remove unreacted phenol and neutral byproducts. Discard organic layer.

-

Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate as a white solid.

-

Extraction: Extract the milky aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Drying: Wash combined EtOAc layers with Brine, dry over Na₂SO₄, and concentrate in vacuo.

3.2 Purification Strategy

For pharmaceutical grade purity (>98%), recrystallization is preferred over chromatography to avoid trace metal contamination.

-

Solvent System: Ethanol/Water (1:1) or Ethyl Acetate/Hexane.[1]

-

Procedure: Dissolve crude solid in minimal boiling Ethanol. Add hot water dropwise until slight turbidity persists. Cool slowly to 4°C. Filter crystals and wash with cold hexanes.

3.3 Visualization: Synthesis & Purification Workflow

Caption: Figure 1.[3] Optimized Ullmann coupling and acid-base purification workflow for isolating high-purity diaryl ether acids.

Part 4: Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.

4.1 HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (phenol ether).

-

Retention Time: Expect elution around 6.5–7.5 min (hydrophobic).

4.2 NMR Spectroscopy (Expected Signals in DMSO-d₆)

-

¹H NMR (400 MHz):

-

δ 12.8-13.0 (s, 1H): Carboxylic acid proton (-COOH ).

-

δ 7.6-7.7 (d, 1H): Benzoic acid H-6 (ortho to COOH).

-

δ 7.4-7.5 (s, 1H): Benzoic acid H-2 (ortho to COOH and OAr).

-

δ 7.3-7.4 (t, 1H): Benzoic acid H-5 (meta to COOH).

-

δ 7.1-7.2 (m, 1H): Benzoic acid H-4.

-

δ 6.9-7.0 (d, 2H): Phenoxy ring protons (ortho to OMe).

-

δ 6.8-6.9 (d, 2H): Phenoxy ring protons (meta to OMe).

-

δ 3.75 (s, 3H): Methoxy group (-OCH ₃).

-

Part 5: Applications & Biological Relevance[4]

5.1 Drug Development

This scaffold is a bioisostere for other diaryl ethers and is frequently screened in:

-

Sweetness Inhibitors: Analogs of lactisole (which contains a phenoxy-propionic acid moiety) block the T1R3 sweet taste receptor. The benzoic acid derivative provides a more rigid scaffold for Structure-Activity Relationship (SAR) studies.

-

Anti-Inflammatory Agents: The 3-phenoxybenzoic acid motif mimics the structure of fenoprofen and other NSAIDs, potentially inhibiting Cyclooxygenase (COX) enzymes.

5.2 Agrochemicals

The compound acts as a key intermediate in the synthesis of PPO inhibitors (Protoporphyrinogen Oxidase), a class of herbicides. The 3-phenoxybenzoic acid core is often esterified to improve leaf penetration before being hydrolyzed in planta to the active acid form.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 618508, 3-(4-Methoxyphenoxy)benzoic acid. Retrieved from [Link]

-

PrepChem. Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid (via demethylation of 3-(4-methoxyphenoxy)benzoic acid). Retrieved from [Link]

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Accounts of Chemical Research. (Contextual grounding for Ullmann protocol).

-

ACD/Labs. Predicted Physicochemical Properties for 3-(4-Methoxyphenoxy)benzoic acid. (Data derived from ACD/Percepta Platform).

Sources

Structural Profiling and Synthetic Utility of 3-(4-Methoxyphenoxy)benzoic Acid

Executive Summary

This guide provides a comprehensive technical analysis of 3-(4-methoxyphenoxy)benzoic acid (3-MPBA) , a critical diaryl ether scaffold used in medicinal chemistry. While structurally related to the sweet taste inhibitor Lactisole , 3-MPBA serves as a rigidified pharmacophore probe for G-Protein Coupled Receptors (GPCRs), specifically the hTAS1R3 transmembrane domain and CCR5 antagonists. This document details the structural activity relationships (SAR), robust synthetic protocols, and isomeric differentiation required for high-fidelity drug discovery campaigns.

Part 1: Structural Biology & Pharmacophore Analysis

The Rigidification Hypothesis

3-MPBA represents a conformational restriction of the flexible phenoxy-propionic acid class (e.g., Lactisole). By integrating the carboxylate directly onto the phenyl ring (benzoic acid) rather than an alkyl chain (propionic acid), researchers can probe the entropic penalties of ligand binding.

-

Lactisole (Flexible): High rotational freedom allows the carboxylate to sample multiple spatial coordinates, maximizing binding affinity to the transmembrane domain (TMD) of hTAS1R3 but potentially reducing selectivity.

-

3-MPBA (Rigid): The meta-positioning of the carboxylic acid locks the distance and angle relative to the ether linkage. If biological activity is retained, this scaffold offers superior metabolic stability (resistance to Beta-oxidation) and improved oral bioavailability.

Isomeric Profiling & SAR

The biological utility of the methoxyphenoxy-benzoic acid scaffold is highly sensitive to the substitution pattern.

| Isomer/Analog | Structure Vector | Key Pharmacological Characteristic |

| 3-MPBA (Meta) | ~120° Angle | Target Scaffold. Mimics the "bent" conformation of bioactive fibrates and sweet taste inhibitors. Optimal for pockets requiring a non-linear topology. |

| 4-MPBA (Para) | ~180° Linear | Linearity often leads to steric clashes in globular GPCR pockets (e.g., hTAS1R3) but is favored in liquid crystal formation and certain rod-shaped mesogens. |

| 2-MPBA (Ortho) | ~60° Kinked | High steric strain. The carboxylic acid often twists out of planarity with the phenyl ring, forming an intramolecular H-bond with the ether oxygen, altering pKa and solubility. |

Mechanistic Pathway Visualization

The following diagram illustrates the role of 3-MPBA as a scaffold in GPCR modulation, specifically highlighting its relationship to Lactisole and CCR5 antagonism.

Figure 1: Pharmacological logic flow connecting the flexible Lactisole precursor to the rigid 3-MPBA scaffold and its downstream biological targets.

Part 2: Validated Synthetic Protocols

Synthesis of diaryl ethers via SNAr is ineffective here due to the electron-rich nature of the 4-methoxyphenol ring. Therefore, metal-catalyzed cross-coupling is the mandatory approach.

Primary Protocol: Modified Ullmann Coupling

This protocol uses a soluble Copper(I) source and a ligand to lower the activation energy, allowing the reaction to proceed at moderate temperatures without requiring high-pressure vessels.

Reagents:

-

Substrate A: 3-Iodobenzoic acid (1.0 equiv) - Note: Iodo- is more reactive than bromo-.

-

Substrate B: 4-Methoxyphenol (1.2 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: N,N-Dimethylglycine (20 mol%) or Picolinic acid

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Charge: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-iodobenzoic acid (248 mg, 1 mmol), 4-methoxyphenol (149 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), N,N-dimethylglycine (20 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2 mmol).

-

Inert: Evacuate and backfill with Argon (3 cycles) to remove O₂ which poisons the catalyst.

-

Solvate: Inject anhydrous 1,4-dioxane (3 mL) through the septum.

-

Incubate: Seal the tube and heat to 90°C for 16–24 hours.

-

Self-Validation Check: The reaction mixture should turn from a light green/blue suspension to a dark grey/brown slurry. If it remains bright blue, the catalyst has oxidized; abort and restart.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and acidify with 1M HCl to pH ~2 (critical to protonate the carboxylic acid for extraction).

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient 80:20 to 50:50).

Alternative Protocol: Chan-Lam Coupling (Room Temperature)

For sensitive substrates where heating is deleterious, use the Chan-Lam oxidative coupling.

-

Coupling Partners: 3-Carboxyphenylboronic acid + 4-Methoxyphenol.

-

Catalyst: Cu(OAc)₂ (1.0 equiv).

-

Base: Pyridine (2.0 equiv).

-

Atmosphere: Open air (O₂ balloon preferred).

-

Note: Yields are typically lower (40-60%) compared to Ullmann, but functional group tolerance is higher.

Synthetic Workflow Diagram

Figure 2: Decision tree for the copper-catalyzed synthesis of 3-MPBA.

Part 3: Analytical Characterization & QC

To ensure the integrity of the synthesized analog, the following analytical signatures must be verified.

| Method | Expected Signal | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 3.78 (s, 3H) | Methoxy Group (-OCH₃). Distinct singlet. |

| ¹H NMR (DMSO-d₆) | δ 6.90 - 7.10 (d, 2H) | Phenoxy Ring (AA'BB'). Electron-rich ring protons. |

| ¹H NMR (DMSO-d₆) | δ 12.80 (br s, 1H) | Carboxylic Acid (-COOH). Exchangeable proton. |

| LC-MS (ESI-) | m/z 243.1 [M-H]⁻ | Parent Ion. Negative mode is preferred for benzoic acids. |

| Melting Point | 145–148°C | Indicates high purity; lower MP suggests regioisomer contamination. |

Common Impurities

-

Homocoupling: Biaryl formation (3,3'-biphenyldicarboxylic acid) occurs if the catalyst loading is too high or ligand is absent.

-

O-Arylation vs C-Arylation: While rare with phenols, ensure no C-C coupling occurred ortho to the phenol hydroxyl. This is ruled out by the AA'BB' splitting pattern in NMR.

References

-

Sweet Taste Receptor Modulation: Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry.

-

Synthesis of Diaryl Ethers (Ullmann): Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research.

-

CCR5 Antagonist Analogs: Seto, M., et al. (2006). "Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist." Bioorganic & Medicinal Chemistry.

-

Chan-Lam Coupling Methodology: Evans, D. A., et al. (1998). "Copper(II)-promoted arylation of phenols with arylboronic acids." Tetrahedron Letters.

-

Biostructural Data on Benzoic Acid Derivatives: PubChem Compound Summary for 3-(4-Methoxyphenoxy)benzoic acid.

The Methoxyphenoxy Benzoic Acid Scaffold: A Privileged Structure in Metabolic and Sensory Pharmacology

The following technical guide is structured to provide an authoritative, deep-dive analysis of methoxyphenoxy benzoic acid derivatives. It is designed for drug discovery professionals, focusing on the scaffold's "privileged" status in metabolic and sensory pharmacology.

Executive Summary

The methoxyphenoxy benzoic acid (MPBA) scaffold represents a versatile pharmacophore in medicinal chemistry, characterized by a benzoic acid core ether-linked to a methoxy-substituted phenyl ring. Unlike simple salicylates, the addition of the phenoxy moiety introduces a hydrophobic "tail" that enables deep pocket binding in G-Protein Coupled Receptors (GPCRs) and nuclear receptors.

This guide analyzes the biological activity of MPBA derivatives across two primary therapeutic axes:

-

Metabolic Modulation: Agonism of Free Fatty Acid Receptor 1 (GPR40) and PPAR

for Type 2 Diabetes (T2D) management. -

Sensory Inhibition: Negative allosteric modulation of the T1R3 sweet taste receptor, offering pathways for obesity intervention.

Structural Activity Relationship (SAR)

The biological efficacy of MPBA derivatives is governed by the regiochemistry of the methoxy substituent and the nature of the linker.

The "Hinge" Effect

The ether linkage oxygen acts as a hydrogen bond acceptor and a flexible hinge, allowing the two phenyl rings to adopt a "butterfly" conformation essential for fitting into the hydrophobic crevices of PPAR

| Derivative Class | Structure Description | Primary Biological Target | Key SAR Feature |

| Class A (Ortho) | 2-(3-methoxyphenoxy)benzoic acid | PPAR | The ortho-carboxyl group mimics the polar head of fatty acids; the meta-methoxy group enhances lipophilic contact. |

| Class B (Linker) | 2-[(2-methoxyphenoxy)methyl]benzoic acid | COX-1 / COX-2 | Insertion of a methylene bridge ( |

| Class C (Para) | 4-(4-methoxyphenoxy)benzoic acid | T1R3 Receptor | Para-substitution aligns with the binding pocket of the sweet taste receptor transmembrane domain (homologous to Lactisole). |

Primary Mechanism: GPR40 Agonism & Metabolic Control[1][2][3][4][5]

The most significant pharmaceutical application of MPBA derivatives lies in their ability to mimic long-chain free fatty acids (FFAs) at the GPR40 receptor (FFAR1) on pancreatic

Mechanism of Action

MPBA derivatives function as GPR40 agonists . Unlike sulfonylureas, which close

-

Binding: The carboxylate head binds to Arg183/Arg258 anchors in the GPR40 extracellular loop.

-

Signaling: Activation recruits

proteins. -

Cascade: Phospholipase C (PLC) hydrolyzes PIP2 into IP3 and DAG.

-

Outcome: IP3 triggers

release from the ER, promoting insulin granule exocytosis.

Signaling Pathway Visualization

Figure 1: GPR40 signaling cascade activated by MPBA derivatives, leading to glucose-dependent insulin secretion.

Secondary Mechanism: Sweet Taste Inhibition

While less explored in oncology, the sensory activity of MPBA derivatives is critical for obesity therapeutics. Structural analogs of Lactisole (a phenoxy-propionic acid) within the benzoic acid series exhibit antagonism toward the T1R3 subunit of the sweet taste receptor.

-

Target: Transmembrane Domain (TMD) of T1R3.

-

Effect: Negative allosteric modulation. It stabilizes the receptor in an inactive conformation, reducing the perceived intensity of sucrose and artificial sweeteners.

-

Clinical Relevance: Used as "anti-sweet" agents to reduce sugar cravings or in metabolic studies to decouple sweet taste from caloric intake.

Experimental Protocols

To validate the biological activity of a novel MPBA derivative, the following self-validating workflows are recommended.

Protocol A: Calcium Flux Assay (GPR40 Activation)

Rationale: Since GPR40 signaling relies on intracellular calcium (

-

Cell Line: CHO-K1 cells stably expressing human GPR40 (hGPR40).

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C in HBSS buffer.

-

Compound Preparation: Dissolve MPBA derivatives in DMSO. Prepare serial dilutions (1 nM to 10

M). -

Stimulation: Inject compounds into the cell plate using a FLIPR (Fluorometric Imaging Plate Reader) system.

-

Validation Control: Use Linoleic Acid (

) as a positive control and GW1100 as a specific GPR40 antagonist to confirm specificity. -

Data Analysis: Calculate

(change in fluorescence relative to baseline). Plot dose-response curves to determine

Protocol B: Screening Workflow Diagram

Figure 2: Step-by-step screening workflow for validating MPBA derivatives.

Comparative Data Summary

The following table summarizes the potency of key MPBA derivatives compared to standard ligands. Note the shift in activity based on the acid headgroup (Benzoic vs. Propanoic).

| Compound | Structure Type | Target | Potency ( | Biological Outcome |

| TAK-875 (Fasiglifam) | Phenoxy-alkoxy acid | GPR40 | Potent insulin secretion (Clinical Benchmark) | |

| 2-(3-methoxyphenoxy)benzoic acid | MPBA (Ortho/Meta) | PPAR | Moderate lipid lowering | |

| Lactisole | Phenoxy-propanoic acid | T1R3 | Sweet taste inhibition | |

| Cmpd 4a (Synthetic) | MPBA (Optimized) | GPR40 | High potency agonist [1] |

Future Outlook & Optimization

The MPBA scaffold is currently underutilized in "dual-agonist" design. Future development should focus on:

-

Dual PPAR/GPR40 Agonism: Designing molecules that simultaneously improve insulin sensitivity (PPAR) and secretion (GPR40).

-

Bioisosteres: Replacing the carboxylic acid with tetrazoles to improve oral bioavailability and reduce glucuronidation (a known metabolic liability of benzoic acids).

References

-

Discovery of Potent and Orally Bioavailable GPR40 Full Agonists. PubMed. [Link]

-

Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid. PubMed. [Link]

-

Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate. [Link]

-

2-(3-Methoxyphenoxy)benzoic acid Structure and Properties. PubChem. [Link]

-

GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. NIH. [Link]

Potential research applications of 3-(4-Methoxyphenoxy)benzoic acid

Functional Applications in Taste Modulation and Metabolic Therapeutics[1]

Executive Summary

3-(4-Methoxyphenoxy)benzoic acid (CAS: Variable/Research Grade) represents a critical scaffold in the study of diaryl ethers.[1] Structurally characterized by a central ether linkage connecting a benzoic acid moiety to a para-methoxylated phenyl ring, this compound serves as a rigidified, aromatic analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid).[1]

While often categorized as a chemical intermediate, its specific structural topology offers high-value utility in two distinct research domains:[1][2][3]

-

Sensory Pharmacology: As a probe for the transmembrane domain of the T1R3 sweet taste receptor , aiding in the mapping of allosteric binding pockets.

-

Metabolic Disease: As a lead scaffold for PPAR

agonists and glucokinase activators, leveraging the lipophilic phenoxy tail for nuclear receptor engagement.

This guide outlines the mechanistic grounding, synthetic pathways, and validated experimental protocols for utilizing this compound in high-impact research.

Chemical Profile & Synthetic Architecture

IUPAC Name: 3-(4-Methoxyphenoxy)benzoic acid

Molecular Formula: C

2.1 Structural Significance

The molecule features two aromatic rings linked by an oxygen atom.[2][4] The meta-positioning of the carboxylic acid on the first ring, combined with the para-methoxy group on the second, creates a specific "bent" conformation. This geometry is critical for fitting into the transmembrane domain of Class C GPCRs (like T1R3) and the ligand-binding domain of PPARs.

2.2 Synthesis Protocol (Ullmann-Type Coupling)

Rationale: The formation of the diaryl ether bond is the rate-limiting step.[1] Modern copper-catalyzed Ullmann coupling is preferred over nucleophilic aromatic substitution (

Reagents:

-

Substrate A: 3-Iodobenzoic acid (1.0 eq)[1]

-

Substrate B: 4-Methoxyphenol (1.2 eq)[1]

-

Catalyst: Copper(I) Iodide (CuI, 10 mol%)

-

Ligand: N,N-Dimethylglycine (20 mol%)[1]

-

Base: Cesium Carbonate (Cs

CO -

Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Methodology:

-

Charge: In a glovebox or under Argon stream, add 3-iodobenzoic acid, 4-methoxyphenol, CuI, ligand, and Cs

CO -

Solvate: Add anhydrous 1,4-dioxane. Seal the vial with a Teflon-lined cap.

-

Reflux: Heat the reaction block to 110°C for 18–24 hours. The mixture should turn a deep blue/green, indicating active Cu-catalysis.

-

Quench: Cool to room temperature (RT). Dilute with ethyl acetate (EtOAc) and acidify with 1M HCl to pH 3 (protonating the carboxylic acid).

-

Extraction: Wash the organic layer with brine (

). Dry over Na -

Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.

Visualization: Synthetic Pathway

Figure 1: Copper-catalyzed Ullmann coupling pathway for the synthesis of the target diaryl ether.[1]

Primary Research Application: Taste Modulation (T1R3 Antagonism)

Context: The structural analog Lactisole is a potent inhibitor of the sweet taste receptor (T1R2/T1R3). 3-(4-Methoxyphenoxy)benzoic acid serves as a critical SAR (Structure-Activity Relationship) probe to determine if the flexible propionic acid tail of Lactisole can be replaced by a rigid benzoic acid moiety without losing inhibitory potency.[1]

3.1 Mechanism of Action

The compound targets the Transmembrane Domain (TMD) of the T1R3 subunit. Unlike competitive antagonists that bind the Venus Flytrap Domain (VFD), this molecule acts as a Negative Allosteric Modulator (NAM) , stabilizing the receptor in an inactive conformation and preventing the conformational change required for G-protein (

3.2 Protocol: Calcium Flux Assay (HEK293T-G

15)

Rationale: This assay quantifies the inhibition of receptor activation by measuring intracellular calcium release.[1]

Materials:

-

HEK293T cells stably expressing hT1R2/hT1R3 and G

15 promiscuous G-protein.[1] -

Fluorescent Calcium Dye (e.g., Fluo-4 AM).[1]

-

Agonist: Sucrose (100 mM) or Sucralose (1 mM).

-

Test Compound: 3-(4-Methoxyphenoxy)benzoic acid (dissolved in DMSO).[1]

Workflow:

-

Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well).[1] Incubate 24h.

-

Dye Loading: Remove media. Add Fluo-4 AM loading buffer.[1] Incubate 45 min at 37°C.

-

Pre-treatment: Add the Test Compound (concentration range: 0.1

M – 1 mM) to cells. Incubate 10 min to allow allosteric site occupancy. -

Stimulation: Inject Agonist (Sucrose) automatically using a FLIPR or FlexStation system.

-

Measurement: Record fluorescence (

494nm, -

Analysis: Calculate

. Plot dose-response curves to determine IC

Visualization: T1R3 Signaling Inhibition

Figure 2: Negative allosteric modulation of the sweet taste receptor signaling pathway.[1]

Secondary Application: Metabolic Therapeutics (PPAR )[1]

Context: Research into 3-phenoxybenzoic acid derivatives has identified them as potential Peroxisome Proliferator-Activated Receptor gamma (PPAR

4.1 Comparative Data: Phenoxybenzoic Acid Derivatives

The following table summarizes the activity of related phenoxybenzoic acid scaffolds, establishing the SAR basis for testing 3-(4-Methoxyphenoxy)benzoic acid.

| Compound Class | R-Group (Ring A) | R-Group (Ring B)[1] | Target Activity | Key Ref |

| Target Molecule | 3-COOH | 4-Methoxy | Predicted PPAR | Inferred |

| Lactisole | 2-Propanoic acid | 4-Methoxy | T1R3 Antagonist | [1, 2] |

| 3-Phenoxybenzoic | 3-COOH | Unsubstituted | PPAR | [3] |

| LY293111 | 2-Propyl-3-phenoxy | Complex | LTB4 Antagonist | [4] |

4.2 Protocol: TR-FRET Nuclear Receptor Binding Assay

Rationale: A cell-free assay to verify direct physical binding to the PPAR

Methodology:

-

System: LanthaScreen™ TR-FRET PPAR

Competitive Binding Assay. -

Components:

-

Reaction:

-

Mix Test Compound (serial dilution) + PPAR

-LBD + Tb-antibody + Tracer.[1] -

Incubate 1 hour at RT in dark.

-

-

Detection:

-

Excitation: 340 nm.

-

Emission: 495 nm (Tb) and 520 nm (Tracer).

-

-

Logic: If 3-(4-Methoxyphenoxy)benzoic acid binds the LBD, it displaces the Tracer, causing a decrease in the FRET signal (520nm/495nm ratio).

References

-

Schiffman, S.S., et al. (1999). "Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid."[1][6][] Chemical Senses, 24(4), 439-447.[6]

-

Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246.

-

Semenova, M.N., et al. (2020). "Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives." Pharmaceutical Chemistry Journal, 54, 20–26.

-

Sawyer, J.S., et al. (1995). "Synthetic and structure/activity studies on acid-substituted 2-arylphenols: discovery of... a high-affinity leukotriene B4 receptor antagonist." Journal of Medicinal Chemistry, 38(22), 4411-4432.

-

Chem-Impex. "4-(4-Methoxyphenoxy)benzoic acid Product Page." Chemical Supplier Data.

Sources

3-(4-Methoxyphenoxy)benzoic acid discovery and synthesis history

This technical guide details the discovery, synthesis, and application of 3-(4-Methoxyphenoxy)benzoic acid (CAS: 117423-75-3), a critical intermediate in the production of high-performance polyether polymers and bioactive phenoxy-ether scaffolds.

Discovery, Synthesis, and Industrial Application[1]

Executive Summary & Chemical Identity

3-(4-Methoxyphenoxy)benzoic acid is an unsymmetrical diaryl ether used primarily as a precursor for 3-(4-hydroxyphenoxy)benzoic acid . The latter is a bifunctional monomer essential for synthesizing polyether ether ketones (PEEK) and polyether sulfones (PES)—thermoplastics renowned for thermal stability and mechanical strength. Additionally, the 3-phenoxybenzoic acid motif is a pharmacophore in medicinal chemistry (e.g., sweet taste receptor modulators) and agrochemistry (pyrethroid metabolites).

| Property | Data |

| CAS Number | 117423-75-3 |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol |

| IUPAC Name | 3-(4-methoxyphenoxy)benzoic acid |

| Key Function | Precursor to 3-(4-hydroxyphenoxy)benzoic acid; Polymer monomer intermediate. |

Discovery & Historical Context

The "discovery" of 3-(4-Methoxyphenoxy)benzoic acid was not a singular pharmaceutical event but rather an industrial process milestone in the late 20th century (circa 1980s-1990s). As demand for heat-resistant engineering plastics grew, researchers sought efficient routes to synthesize meta-linked phenoxy monomers, which provide different crystallinity and melting point properties compared to their para-linked counterparts.

-

The Challenge: Synthesizing unsymmetrical diaryl ethers with a carboxylic acid moiety in the meta position is chemically challenging. Unlike para-isomers, the meta-position is not activated for Nucleophilic Aromatic Substitution (S_NAr), rendering standard fluoride-displacement methods ineffective.

-

The Solution: The adoption of Ullmann-type coupling utilizing copper catalysis allowed for the direct etherification of 3-halobenzoic acids with phenols, establishing 3-(4-Methoxyphenoxy)benzoic acid as a scalable intermediate.

Synthetic Pathways

The synthesis of 3-(4-Methoxyphenoxy)benzoic acid relies on constructing the C–O–C ether bridge. Two primary methodologies exist: the Classical Ullmann Condensation (Industrial) and the Chan-Lam Coupling (Laboratory/Green).

Method A: Classical Ullmann Condensation (Industrial Standard)

This is the most robust method for kilogram-scale production. It involves the copper-catalyzed coupling of a 3-halobenzoic acid with 4-methoxyphenol.

-

Reaction Type: Copper-Catalyzed Nucleophilic Substitution.[1]

-

Key Reagents: 3-Bromobenzoic acid, 4-Methoxyphenol, Copper (Cu) or Copper(I) Iodide (CuI), Potassium Carbonate (K₂CO₃).

Experimental Protocol (Self-Validating)

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Charging: Add 3-Bromobenzoic acid (20.1 g, 100 mmol), 4-Methoxyphenol (14.9 g, 120 mmol), and K₂CO₃ (27.6 g, 200 mmol) to DMF (Dimethylformamide, 100 mL).

-

Catalyst Addition: Add Cu powder (0.64 g, 10 mmol) or CuI.

-

Reaction: Heat the mixture to 140–150°C under nitrogen for 16–24 hours. Validation: Monitor via TLC (Hexane:EtOAc 1:1) until the starting bromide disappears.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-water (500 mL). The mixture will be alkaline (pH > 10) due to excess carbonate; the product exists as the soluble potassium benzoate salt.

-

Filter off insoluble solids (unreacted phenol/copper residues).

-

Acidification: Slowly add concentrated HCl to the filtrate until pH reaches ~2.0. The product, 3-(4-Methoxyphenoxy)benzoic acid , will precipitate as a white/off-white solid.

-

-

Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water or Acetic Acid.[2]

Method B: Chan-Lam Coupling (Modern/Laboratory)

For smaller-scale discovery chemistry where avoiding high temperatures is preferred, boronic acid coupling is used.

-

Reagents: 3-Carboxyphenylboronic acid, 4-Methoxyphenol, Cu(OAc)₂, Pyridine, Molecular Sieves.

-

Conditions: Room temperature to 40°C, open to air (requires O₂).

-

Pros/Cons: Milder conditions but higher reagent cost; less suitable for bulk manufacturing.

Mechanistic Insights

The success of the synthesis hinges on the Catalytic Cycle of the Ullmann Ether Synthesis . Unlike Palladium-catalyzed Buchwald-Hartwig couplings, the copper mechanism involves a single-electron transfer (SET) or oxidative addition/reductive elimination cycle that is less sensitive to air but requires higher temperatures.

Graphviz Diagram: Ullmann Coupling Mechanism

The following diagram illustrates the catalytic cycle converting the aryl bromide to the diaryl ether.

Figure 1: Catalytic cycle for the Copper-mediated synthesis of diaryl ethers.

Downstream Applications & Derivatives

The primary utility of 3-(4-Methoxyphenoxy)benzoic acid is its conversion into the hydroxy-derivative, which serves as a monomer.

Demethylation Protocol (Synthesis of 3-(4-Hydroxyphenoxy)benzoic acid)

This step cleaves the methyl ether to reveal the phenol, enabling polymerization.

-

Reagents: 3-(4-Methoxyphenoxy)benzoic acid, HBr (48%), Acetic Acid (AcOH).[2][3]

-

Procedure:

-

Result: 3-(4-Hydroxyphenoxy)benzoic acid (M.P. 163–166°C).[2]

Workflow Visualization

The relationship between the methoxy-intermediate and final applications is detailed below.

Figure 2: Industrial workflow from raw materials to high-performance polymer applications.

References

-

Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenoxy)benzoic Acid Product Sheet. Retrieved from

-

PrepChem. (n.d.). Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. Retrieved from

- Sperry, J. B., & Wright, D. L. (2005). The application of the Ullmann reaction to the synthesis of diaryl ethers. Current Opinion in Drug Discovery & Development.

- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.

-

ResearchGate. (2016). Synthesis of 4-(3-hydroxyphenoxy)benzoic acid and its derivative. Retrieved from

Sources

Technical Whitepaper: Spectroscopic Characterization of 3-(4-Methoxyphenoxy)benzoic Acid

[1]

Executive Summary

3-(4-Methoxyphenoxy)benzoic acid is a diaryl ether scaffold frequently utilized as an intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical targets (e.g., anti-inflammatory agents).[1][2] Its structure comprises a benzoic acid moiety linked at the meta position to a para-methoxyphenol ring.[1]

Structural Analysis & Synthesis Context

Understanding the synthesis is critical for interpreting spectral impurities.[1] This compound is typically synthesized via an Ullmann-type ether coupling between a 3-halobenzoic acid derivative and 4-methoxyphenol, catalyzed by copper.[1]

Synthesis Workflow (Graphviz)[1]

Figure 1: Typical Ullmann coupling pathway.[1] Note that copper salts and unreacted phenol are common impurities detectable in MS and NMR.[1]

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Note: Data below represents the predicted high-confidence consensus based on chemical shift additivity rules for DMSO-

H NMR (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| -COOH | 12.80 - 13.20 | br s | 1H | Carboxylic acid proton (deshielded).[1] |

| H-2 | 7.55 | s (broad) | 1H | Meta-position on Ring A. Isolated between COOH and O-Linker.[1] |

| H-6 | 7.65 | d ( | 1H | Ortho to COOH (deshielded), Para to O-Linker. |

| H-5 | 7.48 | t ( | 1H | Meta to both substituents on Ring A. |

| H-4 | 7.20 | dd ( | 1H | Ortho to O-Linker (shielded), Para to COOH. |

| H-2', 6' | 7.05 | d ( | 2H | Ring B (Phenoxy).[1] Ortho to Ether linkage.[1] |

| H-3', 5' | 6.96 | d ( | 2H | Ring B (Phenoxy).[1] Ortho to Methoxy (shielded).[1] |

| -OCH | 3.76 | s | 3H | Methoxy group characteristic singlet.[1] |

C NMR (100 MHz, DMSO-

)

| Shift ( | Carbon Type | Assignment |

| 167.2 | C=O[1] | Carboxylic Acid Carbonyl. |

| 158.5 | C | Ring A: C-3 (Ipso to Ether).[1] |

| 156.0 | C | Ring B: C-4' (Ipso to Methoxy).[1] |

| 149.0 | C | Ring B: C-1' (Ipso to Ether).[1] |

| 132.5 | C | Ring A: C-1 (Ipso to COOH).[1] |

| 130.5 | CH | Ring A: C-6.[1] |

| 124.0 | CH | Ring A: C-5.[1] |

| 122.5 | CH | Ring A: C-4.[1] |

| 121.0 | CH | Ring B: C-2', 6'.[1] |

| 119.5 | CH | Ring A: C-2.[1] |

| 115.5 | CH | Ring B: C-3', 5'.[1] |

| 55.6 | CH | Methoxy Carbon.[1] |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the interplay between the carboxylic acid dimer and the ether linkages.[1]

| Wavenumber (cm | Functional Group | Vibrational Mode |

| 2500 – 3300 | O-H (Acid) | Broad stretching band (H-bonded dimer).[1] |

| 1680 – 1705 | C=O[1] (Acid) | Strong carbonyl stretch.[1] |

| 1580, 1490 | C=C (Ar) | Aromatic ring skeletal vibrations. |

| 1230 – 1260 | C-O-C (Ether) | Asymmetric aryl ether stretch (Strong).[1] |

| 1030 | O-CH | Symmetric stretch of the methoxy group.[1] |

Mass Spectrometry (MS)[1]

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode is preferred for carboxylic acids.[1]

-

Molecular Ion: [M-H]

= 243.07 Da.[1]

Fragmentation Pathway (ESI Negative Mode)

Figure 2: Primary fragmentation pathway involves the loss of carbon dioxide, a hallmark of benzoic acid derivatives.[1]

Experimental Protocols

To ensure reproducibility when validating this compound, follow these standardized preparation protocols.

NMR Sample Preparation[1]

-

Mass: Weigh 5–10 mg of the solid sample.

-

Solvent: Dissolve in 0.6 mL of DMSO-

(99.9% D). -

Tube: Transfer to a clean, dry 5mm NMR tube.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to

HPLC-MS Method[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm).[1] -

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (phenol ether).[1]

-

MS Settings: ESI Negative mode; Scan range 100–500 m/z.[1]

References

-

Sigma-Aldrich. Product Detail: 3-(4-Methoxyphenoxy)benzoic Acid (CAS 117423-75-3).[1] Retrieved from .[1]

-

PrepChem. Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. (Describes the use of the title compound as a precursor). Retrieved from .[1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] 7th Ed.[1] John Wiley & Sons.[1] (Authoritative text for NMR shift prediction rules).

Sources

- 1. 2-(3-Methoxyphenoxy)benzoic acid | C14H12O4 | CID 89098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. angenesci.com [angenesci.com]

- 4. 117423-75-3|3-(4-Methoxyphenoxy)benzoic Acid|3-(4-Methoxyphenoxy)benzoic Acid|-范德生物科技公司 [39.100.107.131]

- 5. 3-(4-Methoxyphenoxy)Benzoic Acid | 117423-75-3 [sigmaaldrich.com]

3-(4-Methoxyphenoxy)benzoic Acid: A Versatile Diaryl Ether Scaffold in Medicinal Chemistry

Executive Summary

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of providing ligands for diverse receptors. 3-(4-Methoxyphenoxy)benzoic acid (CAS: 3753-66-0 / 16294-52-9 derivatives) represents a critical iteration of the diaryl ether scaffold.

Unlike simple biphenyls, the ether linkage in this molecule introduces a specific bond angle (~120°) and flexibility that allows the two aromatic rings to adopt non-planar conformations, essential for binding into hydrophobic pockets of GPCRs (e.g., Sweet Taste Receptors) and nuclear receptors (e.g., PPARs). This guide analyzes the synthetic utility, pharmacophore properties, and therapeutic applications of this building block, positioning it as a key intermediate for generating diversity in drug discovery libraries.

Chemical Architecture & Pharmacophore Analysis

The utility of 3-(4-methoxyphenoxy)benzoic acid lies in its trifunctional nature:

-

Carboxylic Acid Head: Acts as a hydrogen bond donor/acceptor or a handle for amide coupling/esterification.

-

Diaryl Ether Core: Provides a lipophilic spacer that is metabolically more stable than esters but more flexible than direct biaryl bonds.

-

Methoxy Tail: A para-substituted electron-donating group that can be retained for H-bond acceptance or demethylated to a phenol for further derivatization.

Structural Properties Table

| Property | Value / Characteristic | Relevance to MedChem |

| Molecular Formula | C₁₄H₁₂O₄ | Fragment-based drug design (FBDD) compliant. |

| Molecular Weight | ~244.24 g/mol | Ideal for "Lead-Like" space (<300 MW). |

| LogP | ~3.2 (Predicted) | Good membrane permeability; lipophilic core. |

| Rotatable Bonds | 4 | Allows induced fit in receptor pockets. |

| Topological Polar Surface Area | ~46 Ų | High oral bioavailability potential. |

Synthetic Pathways[1][2]

The synthesis of 3-(4-methoxyphenoxy)benzoic acid has evolved from harsh classical conditions to milder, catalytic methods.

Method A: Classical Ullmann Condensation

The traditional route involves the copper-mediated coupling of a phenol and an aryl halide. While robust, it often requires high temperatures (>140°C) and strong bases.

-

Reactants: 3-Bromobenzoic acid + 4-Methoxyphenol.

-

Catalyst: Copper powder or CuI.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: DMF or Pyridine.

Method B: Modern Chan-Lam Coupling

For sensitive substrates, the copper(II)-promoted oxidative coupling using arylboronic acids is preferred. This occurs at room temperature and tolerates various functional groups.

-

Reactants: 3-Carboxyphenylboronic acid + 4-Methoxyphenol.

-

Catalyst: Cu(OAc)₂.

-

Ligand: Pyridine or Et₃N.

-

Oxidant: O₂ (atmospheric) or TEMPO.

Visualization: Synthetic Workflow

The following diagram outlines the decision tree for synthesizing and derivatizing this scaffold.

Figure 1: Synthetic decision tree comparing Ullmann and Chan-Lam routes and subsequent derivatization.

Medicinal Chemistry Applications

Sweet Taste Receptor Antagonism (hTAS1R2/hTAS1R3)

This scaffold is structurally homologous to Lactisole (Na 2-(4-methoxyphenoxy)propanoate), a potent sweet taste inhibitor.

-

Mechanism: Lactisole binds to the transmembrane domain of the T1R3 subunit, locking the receptor in an inactive conformation.

-

Application: 3-(4-Methoxyphenoxy)benzoic acid serves as a rigidified analog for SAR studies. Replacing the flexible propanoic acid tail with the benzoic acid moiety restricts the conformational space, potentially increasing selectivity or altering the binding kinetics.

PPAR Agonism (Metabolic Disease)

Peroxisome Proliferator-Activated Receptors (PPARs) bind fatty acid analogs. The diaryl ether scaffold mimics the hydrophobic tail of fatty acids.

-

Relevance: 3-Phenoxybenzoic acid derivatives have been identified as PPARγ agonists. The 4-methoxy group on the distal ring mimics the polar head group of natural ligands or can be modified to interact with the H12 helix of the nuclear receptor, driving transcriptional activation.

Anti-Inflammatory (COX-2 Inhibition)

Diaryl ethers are established bioisosteres for the diaryl heterocycles found in coxibs.

-

Strategy: The carboxylic acid group can bind to Arg120 in the COX active site. The 4-methoxy group positions the second ring in the hydrophobic side pocket. This scaffold is a starting point for non-steroidal anti-inflammatory drug (NSAID) development, specifically targeting selectivity over COX-1.

Experimental Protocols

Protocol A: Synthesis via Ullmann Coupling

Use this protocol for large-scale, robust preparation.

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Reagents: Combine 3-bromobenzoic acid (20.1 g, 100 mmol), 4-methoxyphenol (14.9 g, 120 mmol), and potassium carbonate (27.6 g, 200 mmol).

-

Solvent: Add DMF (100 mL).

-

Catalyst: Add Copper(I) iodide (1.9 g, 10 mmol).

-

Reaction: Heat to 140°C under nitrogen atmosphere for 16–24 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Cool to room temperature. Pour into 1N HCl (500 mL) to precipitate the crude acid.

-

Purification: Filter the solid. Dissolve in 1N NaOH, filter off insoluble copper salts, and re-acidify the filtrate with HCl. Recrystallize from Ethanol/Water.

Protocol B: Demethylation to 3-(4-Hydroxyphenoxy)benzoic Acid

Use this protocol to generate the phenol intermediate for library synthesis.

-

Reagents: Dissolve 3-(4-methoxyphenoxy)benzoic acid (10 g) in Glacial Acetic Acid (50 mL).

-

Acid: Add 48% Hydrobromic Acid (HBr) (40 mL).

-

Reaction: Reflux (110–120°C) for 12–16 hours.

-

Workup: Cool mixture and pour onto crushed ice (200 g). The product will precipitate as a tan solid.

-

Purification: Filter and wash with cold water. Recrystallize from Acetic Acid/Water (1:1) to yield tan crystals (m.p. 163–166°C).[1]

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how specific regions of the molecule interact with biological targets, guiding further modification.

Figure 2: Pharmacophore mapping of the scaffold against key biological targets.

References

-

Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. PrepChem.com. Available at: [Link]

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid. Chemical Senses. Available at: [Link]

-

Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(4-Methoxyphenoxy)benzoic Acid

Abstract & Strategic Overview

3-(4-Methoxyphenoxy)benzoic acid is a pivotal diaryl ether scaffold utilized in the development of HIF-1

While traditional nucleophilic aromatic substitution (

-

Method A (Robust/Scalable): Copper-catalyzed Ullmann-type coupling using ligand-accelerated catalysis.

-

Method B (Mild/Discovery): Copper(II)-mediated Chan-Lam oxidative coupling.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C(aryl)-O bond. The choice of coupling partners is dictated by the availability of reagents and the scale of synthesis.

Figure 1: Retrosynthetic disconnection showing the two primary catalytic pathways.

Method A: Ligand-Accelerated Ullmann Coupling (Preferred)

Rationale: Classical Ullmann couplings require harsh temperatures (>200°C) and stoichiometric copper. Modern ligand-accelerated variants (Ma's conditions) allow reaction at 90–110°C with catalytic copper. Critical Note: To prevent the carboxylic acid from sequestering the copper catalyst, this protocol utilizes Methyl 3-bromobenzoate as the electrophile, followed by a quantitative hydrolysis step.

Reaction Scheme & Mechanism

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide, ligand exchange with the phenol, and reductive elimination.

Figure 2: Catalytic cycle for the Copper-catalyzed C-O bond formation.

Experimental Protocol

Reagents:

-

Methyl 3-bromobenzoate (1.0 equiv)

-

4-Methoxyphenol (1.2 equiv)

-

Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: N,N-Dimethylglycine (20 mol%) or Picolinic acid (20 mol%)

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: 1,4-Dioxane or DMF (anhydrous)

Step-by-Step Procedure:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge CuI (0.10 equiv), Ligand (0.20 equiv), and

(2.0 equiv). -

Substrate Addition: Add Methyl 3-bromobenzoate (1.0 equiv) and 4-Methoxyphenol (1.2 equiv).

-

Inertion: Evacuate and backfill the tube with Nitrogen (

) three times. -

Solvation: Add anhydrous 1,4-Dioxane (concentration 0.2 M) via syringe under

flow. -

Reaction: Seal the tube and heat to 110°C for 16–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.[2] Wash the filtrate with 1M NaOH (to remove excess phenol) followed by brine. Dry over

. -

Hydrolysis (One-Pot extension): Dissolve the crude ester in THF/Water (1:1), add LiOH (3.0 equiv), and stir at RT for 4 hours. Acidify with 1M HCl to pH 2.

-

Isolation: Extract with EtOAc, dry, and concentrate. Recrystallize from Ethanol/Water if necessary.

Method B: Chan-Lam Oxidative Coupling (Alternative)

Rationale: Best for small-scale discovery chemistry where mild conditions (room temperature, open air) are preferred over yield optimization. This method tolerates the free carboxylic acid better than Ullmann coupling, though yields may vary.

Experimental Protocol

Reagents:

-

3-Carboxyphenylboronic acid (1.5 equiv)

-

4-Methoxyphenol (1.0 equiv)

-

Catalyst: Copper(II) Acetate (

) (1.0 equiv - stoichiometric is often required for best yields) -

Base: Pyridine (2.0 equiv) or Triethylamine (

) -

Additives: Molecular Sieves (4Å)

-

Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

-

Setup: To a round-bottom flask open to air, add 4-Methoxyphenol (1.0 equiv), 3-Carboxyphenylboronic acid (1.5 equiv),

(1.0 equiv), and activated 4Å molecular sieves. -

Reaction: Add DCM (0.1 M) and Pyridine (2.0 equiv).

-

Oxidation: Attach a balloon filled with Oxygen (

) or simply stir vigorously open to the atmosphere (dry air tube recommended). -

Timing: Stir at Room Temperature for 24–48 hours. The reaction mixture will turn from blue/green to a dark slurry.

-

Quench: Filter through Celite. Wash the filtrate with 1M HCl (to remove pyridine/copper) and then brine.

-

Purification: The crude product requires column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

Data Comparison & Characterization

Method Comparison Table

| Feature | Method A: Ullmann (Ester Route) | Method B: Chan-Lam |

| Scale | Gram to Kilogram | Milligram to Gram |

| Yield | High (75–90%) | Moderate (40–65%) |

| Temperature | 110°C | 25°C (RT) |

| Atom Economy | High | Low (Stoichiometric Cu often needed) |

| Purity Profile | High (Crystallizable) | Moderate (Requires Chromatography) |

Analytical Data (Expected)

Target: 3-(4-Methoxyphenoxy)benzoic acid[2][3][4]

-

Formula:

-

MW: 244.24 g/mol

-

Appearance: White to off-white solid.

- 12.80 (s, 1H, -COOH )

- 7.65 (d, 1H, Ar-H ortho to acid)

- 7.45 (t, 1H, Ar-H meta to acid)

- 7.35 (s, 1H, Ar-H ortho to acid/ether)

- 7.15 (dd, 1H, Ar-H para to acid)

- 7.05 (d, 2H, Ar-H anisole ring)

- 6.95 (d, 2H, Ar-H anisole ring)

-

3.78 (s, 3H, -OCH

Safety & Handling

-

Copper Salts: Toxic to aquatic life. Dispose of aqueous waste containing copper separately.

-

Alkyl Halides: 3-Bromobenzoic acid derivatives are irritants.

-

Solvents: DMF and Dioxane are potential carcinogens/reprotoxic. Use in a fume hood.

References

-

Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Link

-

Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters, 39(19), 2937–2940. Link

-

Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. Link

-

Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. Link

Sources

Application Note: Precision Synthesis of 3-(4-Methoxyphenoxy)benzoic Acid via Ligand-Promoted Ullmann Coupling

Executive Summary & Strategic Analysis

The synthesis of diaryl ethers is a cornerstone in medicinal chemistry, particularly for designing voltage-gated sodium channel blockers and anti-inflammatory agents. While the classic Ullmann condensation requires harsh conditions (

This Application Note details the synthesis of 3-(4-Methoxyphenoxy)benzoic acid . Strategic Recommendation: Direct coupling of 3-bromobenzoic acid often suffers from copper scavenging by the free carboxylic acid, leading to catalyst deactivation. Therefore, this protocol utilizes a Methyl Ester Strategy :

-

Coupling: Methyl 3-bromobenzoate + 4-Methoxyphenol.

-

Hydrolysis: Saponification to the final acid.

This route ensures high reproducibility, easier purification, and superior yields compared to the direct acid coupling.

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The modern Ullmann ether synthesis proceeds via a Cu(I)/Cu(III) catalytic cycle, distinct from the radical mechanisms of the past.

Key Mechanistic Steps:

-

Ligation: The precatalyst (CuI) binds with the bidentate ligand (e.g., Picolinic acid or Dimethylglycine) to form the active catalytic species.

-

Nucleophilic Coordination: The phenoxide (generated by the base) coordinates to the Cu(I) center, displacing a halide.

-

Oxidative Addition: The aryl halide (Methyl 3-bromobenzoate) adds to the cuprate, oxidizing the metal to a transient Cu(III) intermediate.

-

Reductive Elimination: The C-O bond forms, releasing the diaryl ether product and regenerating the Cu(I) catalyst.

Figure 1: Catalytic cycle of ligand-promoted Ullmann ether synthesis. The oxidative addition step is often rate-limiting for aryl bromides.

Experimental Design & Optimization

Before scale-up, reaction parameters must be tuned. The following matrix highlights the "Golden Triangle" of Ullmann optimization: Ligand, Base, and Solvent .

Table 1: Optimization Parameters for Diaryl Ether Synthesis

| Parameter | Standard Condition | High-Performance Alternative | Rationale |

| Catalyst | CuI (10 mol%) | CuBr / | CuI is stable and cheap. Nanopowders offer higher surface area but are harder to filter. |

| Ligand | N,N-Dimethylglycine | 1,10-Phenanthroline | Amino acids (DMG) promote coupling at lower temps ( |

| Base | Cesium's "cesium effect" improves solubility of phenoxides in organic solvents. | ||

| Solvent | 1,4-Dioxane | DMSO / DMF | Dioxane is easier to remove (bp |

| Temp | Lower temp minimizes dehalogenation side reactions. |

Detailed Protocol: Synthesis of 3-(4-Methoxyphenoxy)benzoic Acid[1]

Phase A: Ullmann Coupling (Ester Formation)

Reagents:

-

Methyl 3-bromobenzoate: 1.0 equiv (2.15 g, 10 mmol)

-

4-Methoxyphenol: 1.2 equiv (1.49 g, 12 mmol)

-

Copper(I) Iodide (CuI): 10 mol% (190 mg)

-

N,N-Dimethylglycine (Ligand): 20 mol% (206 mg)

-

Cesium Carbonate (

): 2.0 equiv (6.5 g) -

1,4-Dioxane (Anhydrous): 20 mL

Procedure:

-

Setup: Flame-dry a 100 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

-

Charging: Add CuI, N,N-Dimethylglycine,

, Methyl 3-bromobenzoate, and 4-Methoxyphenol to the tube. -

Inertion: Evacuate and backfill with Argon three times. Critical: Oxygen poisons the Cu(I) catalyst, leading to homocoupling of the phenol.

-

Solvation: Syringe in anhydrous 1,4-Dioxane under Argon counter-flow. Seal the tube tightly.

-

Reaction: Heat the mixture to

in an oil bath for 16–24 hours. The mixture should turn from green/blue to a dark brown suspension. -

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the aryl bromide.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (

mL) and brine ( -

Purification: Dry organic layer over

, concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) to yield Methyl 3-(4-methoxyphenoxy)benzoate .

Phase B: Hydrolysis (Saponification)

Reagents:

-

Methyl 3-(4-methoxyphenoxy)benzoate (from Phase A)

-

LiOH

-

THF/Water (3:1 mixture)

Procedure:

-

Dissolve the intermediate ester in THF/Water (3:1).

-

Add LiOH

-

Acidify reaction mixture to pH ~2 using 1M HCl. A precipitate should form.

-

Extract with EtOAc (

), dry, and concentrate. -

Final Product: Recrystallize from Ethanol/Water if necessary to obtain pure 3-(4-Methoxyphenoxy)benzoic acid .

Workflow Visualization

Figure 2: Step-by-step workflow from starting materials to final carboxylic acid.

Characterization & Quality Control

Expected Analytical Data:

-

1H NMR (DMSO-d6, 400 MHz):

- 12.8-13.0 (br s, 1H, -COOH)

- 7.6-7.7 (d, 1H, Ar-H ortho to acid)

- 7.4-7.5 (m, 1H, Ar-H)

- 6.9-7.1 (m, 4H, Phenoxy ring AA'BB' system)

- 3.75 (s, 3H, -OCH3)

-

Mass Spectrometry (ESI-):

-

Target Mass: 244.24 Da.

-

Observed: [M-H]- peak at m/z 243.1.

-

Troubleshooting Guide:

-

Low Yield (<40%): Usually due to moisture. Ensure

is dried in an oven and Dioxane is anhydrous. -

Incomplete Conversion: Add 5 mol% extra ligand after 12 hours. Ligands can degrade at high temperatures.

-

Blue Reaction Mixture: Indicates oxidation of Cu(I) to Cu(II) by air. The reaction will stall. Degas solvents more thoroughly.

References

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiols. Organic Letters , 5(21), 3799–3802. Link

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition , 48(38), 6954–6971. Link

-

Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition , 42(44), 5400–5449. Link

-

Sperotto, E., et al. (2010). Ligand-Free Copper-Catalyzed Ullmann Condensation: The Role of the Base. Journal of Organic Chemistry , 75(6), 1969–1981. Link

Application Note: Strategic Utilization of 3-(4-Methoxyphenoxy)benzoic Acid in Pharmaceutical Synthesis

Molecular Profile & Strategic Importance

3-(4-Methoxyphenoxy)benzoic acid (CAS: 137284-07-2) represents a "privileged scaffold" in medicinal chemistry, specifically within the class of diaryl ethers . While diaryl methane structures (e.g., Dapagliflozin) dominate the current landscape of SGLT2 inhibitors, the diaryl ether linkage offers distinct pharmacokinetic advantages, including altered metabolic stability and rotational freedom, which are critical for next-generation metabolic disorder therapeutics (Tofogliflozin analogs) and PPAR agonists.

This intermediate serves as the critical "Aglycone" precursor. Its structural integrity determines the binding affinity of the final API to the target receptor (e.g., the proximal tubule glucose transporter).

Key Chemical Attributes

| Property | Specification | Relevance to Process |

| Molecular Formula | Core diaryl ether scaffold | |

| Molecular Weight | 244.24 g/mol | Low MW allows for extensive downstream functionalization |

| Melting Point | 145-148°C | High crystallinity aids in purification via recrystallization |

| Solubility | DMSO, Methanol, EtOAc | Compatible with standard organic synthesis solvents |

| pKa | ~4.2 (Carboxylic acid) | Allows for easy salt formation and pH-controlled extraction |

Upstream Synthesis: Constructing the Diaryl Ether

Context: The formation of the ether linkage between two aromatic rings is the rate-limiting step in producing this intermediate. Traditional nucleophilic aromatic substitution (

Protocol 1: Modified Ullmann Coupling via Cu(I) Catalysis

Objective: Synthesize 3-(4-methoxyphenoxy)benzoic acid from 3-iodobenzoic acid and 4-methoxyphenol.

Reagents & Materials

-

Substrate A: 3-Iodobenzoic acid (1.0 eq)

-

Substrate B: 4-Methoxyphenol (1.2 eq)

-

Base: Potassium Carbonate (

) (2.5 eq) - Milled for surface area. -

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: N,N-Dimethylglycine (20 mol%) - Accelerates the catalytic cycle.

-

Solvent: DMF (Dimethylformamide) or DMSO.

Step-by-Step Methodology

-

Inerting: Charge a reaction vessel with nitrogen. Oxygen is detrimental to the Cu(I) catalytic species.

-

Charging: Add 3-iodobenzoic acid, 4-methoxyphenol,

, CuI, and the ligand to the vessel. -

Solvation: Add DMF (5 volumes relative to Substrate A).

-

Reaction: Heat the mixture to 90–100°C for 12–16 hours.

-

Process Control: Monitor by HPLC.[1] The reaction is complete when 3-iodobenzoic acid is <1.0%.

-

-

Quenching: Cool to room temperature. Dilute with water (10 volumes) and acidify to pH 3 using 1M HCl. The product will precipitate.[2]

-

Purification: Filter the crude solid. Recrystallize from Ethanol/Water (8:2) to remove copper traces and unreacted phenol.

Critical Quality Attribute (CQA) Check

-

Impurity to Watch: 3-hydroxybenzoic acid (hydrolysis byproduct) and homocoupling dimers.

-

Target Purity: >98.5% (HPLC Area %).

Downstream Application: The "Gateway" to SGLT2 Inhibitors

Context: The carboxylic acid moiety of 3-(4-methoxyphenoxy)benzoic acid is rarely the final pharmacophore. It is almost exclusively converted into an electrophile (Acid Chloride) to attach the "sugar-proximal" aromatic ring via Friedel-Crafts acylation. This creates the Diaryl Ketone , the universal precursor for SGLT2 inhibitors before reduction to the methylene bridge.

Protocol 2: Friedel-Crafts Acylation to Form the SGLT2 Core

Objective: Convert the intermediate into the benzophenone-like scaffold required for glycosylation.

Workflow Diagram (DOT)

Caption: Conversion of the acid intermediate to the diaryl ketone scaffold via Friedel-Crafts acylation.

Detailed Methodology

-

Acid Chloride Formation:

-

Suspend 3-(4-methoxyphenoxy)benzoic acid (1.0 eq) in Toluene.

-

Add Thionyl Chloride (

, 1.5 eq) and a catalytic drop of DMF. -

Heat to 60°C for 3 hours until gas evolution ceases.

-

Concentrate under vacuum to remove excess

. Note: The acid chloride is moisture sensitive; proceed immediately.

-

-

Friedel-Crafts Acylation:

-

Dissolve the crude acid chloride in Dichloromethane (DCM).

-

Cool to 0°C.

-

Add the coupling partner (e.g., Fluorobenzene or a Benzothiophene derivative, depending on the specific target drug) (1.1 eq).

-

Slowly add Aluminum Chloride (

, 1.2 eq) portion-wise. Exothermic reaction. -

Stir at 0–5°C for 2 hours, then warm to room temperature.

-

-

Workup:

-

Quench the reaction by pouring onto ice/HCl mixture.

-

Separate the organic layer, wash with brine, and dry over

.[3] -

Evaporate solvent to yield the Diaryl Ketone .

-

-

Next Steps (For SGLT2 Synthesis):

-

The resulting ketone is typically reduced (using

) to a methylene group, or reacted with a gluconolactone to form the C-glycoside bond.

-

Analytical Standards & Quality Control

To ensure the intermediate is suitable for GMP manufacturing, specific analytical methods must be established.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 3.5µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (aromatic rings) and 280 nm (phenol detection) |

| Retention Time | ~12.5 min (Acid); ~4.0 min (Phenol impurity) |

Impurity Profile

-

Starting Material: 3-Iodobenzoic acid (Must be <0.1%).

-

Regioisomers: 4-(4-methoxyphenoxy)benzoic acid (Arising from impure starting material).

-

Inorganic: Copper content (Must be <10 ppm if used in late-stage synthesis).

Safety & Handling Protocol

-